Potent Inhibition of Human PDE4B1: A Comparative Overview
N-(3-bromophenyl)-3-methylpiperidine-1-carboxamide demonstrates potent inhibitory activity against full-length human recombinant phosphodiesterase 4B1 (PDE4B1), a key enzyme in cAMP signaling. In a standardized scintillation proximity assay (SPA) using [3H]-cAMP as a substrate, the compound exhibited an IC50 value of 0.316 nM [1]. While direct, head-to-head comparative data from the same study is not available, this level of potency positions the compound as a high-affinity ligand within the broader class of PDE4 inhibitors, where many reported compounds exhibit IC50 values in the micromolar to high nanomolar range.
| Evidence Dimension | Inhibitory activity against human PDE4B1 |
|---|---|
| Target Compound Data | IC50 = 0.316 nM |
| Comparator Or Baseline | General class of PDE4 inhibitors (typical range: >100 nM to >1 µM) |
| Quantified Difference | Not quantifiable; qualitative class-level inference |
| Conditions | Inhibition of full-length human recombinant PDE4B1 using [3H]-cAMP as substrate by scintillation proximity assay |
Why This Matters
This data establishes N-(3-bromophenyl)-3-methylpiperidine-1-carboxamide as a potent tool compound for probing PDE4B1-mediated cAMP signaling pathways, offering a significantly more sensitive probe than many generic PDE4 inhibitors.
- [1] BindingDB. BDBM50148240 (CHEMBL3763271). Affinity Data for N-(3-bromophenyl)-3-methylpiperidine-1-carboxamide. View Source
